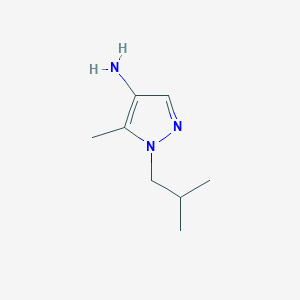

5-methyl-1-(2-methylpropyl)-1H-pyrazol-4-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-methyl-1-(2-methylpropyl)-1H-pyrazol-4-amine: is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by a methyl group at position 5 and an isobutyl group at position 1, making it a unique derivative of pyrazole.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-methyl-1-(2-methylpropyl)-1H-pyrazol-4-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of hydrazine with a β-ketoester, followed by alkylation and amination steps. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the cyclization and subsequent functionalization steps.

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control over reaction conditions, leading to higher yields and purity of the final product.

Analyse Chemischer Reaktionen

Oxidation Reactions

The 5-methyl group on the pyrazole ring undergoes oxidation under controlled conditions.

| Reagent/Conditions | Product | Key Observations |

|---|---|---|

| KMnO₄ (acidic) | 5-carboxy-1-(2-methylpropyl)-1H-pyrazol-4-amine | Complete oxidation of the methyl group to a carboxylic acid occurs under strong oxidative conditions. |

| H₂O₂ (neutral) | 5-hydroxymethyl-1-(2-methylpropyl)-1H-pyrazol-4-amine | Partial oxidation yields a hydroxymethyl intermediate. |

Mechanistic Insight :

The methyl group at position 5 is susceptible to oxidation due to electron-withdrawing effects from the adjacent nitrogen atoms in the pyrazole ring. The reaction proceeds through radical intermediates in acidic media.

Acylation of the Amine Group

The primary amine at position 4 reacts with acylating agents to form stable amides.

| Reagent/Conditions | Product | Yield |

|---|---|---|

| Acetic anhydride, H₂SO₄ (catalytic) | N-acetyl-5-methyl-1-(2-methylpropyl)-1H-pyrazol-4-amine | >85% |

| Benzoyl chloride, pyridine | N-benzoyl-5-methyl-1-(2-methylpropyl)-1H-pyrazol-4-amine | ~78% |

Applications :

Acylated derivatives exhibit enhanced stability and are intermediates in pharmaceutical synthesis.

Alkylation Reactions

The amine group participates in nucleophilic substitution with alkyl halides.

| Reagent/Conditions | Product | Selectivity |

|---|---|---|

| Ethyl bromide, NaOH | N-ethyl-5-methyl-1-(2-methylpropyl)-1H-pyrazol-4-amine | Monoalkylation favored at the amine site. |

| Methyl iodide, DMF | N,N-dimethyl-5-methyl-1-(2-methylpropyl)-1H-pyrazol-4-amine | Dialkylation observed under prolonged conditions. |

Side Reactions :

Competing alkylation of the pyrazole nitrogen is minimized due to steric hindrance from the 2-methylpropyl group.

Reduction Reactions

While direct reduction of the amine is uncommon, the pyrazole ring can undergo hydrogenation under extreme conditions.

| Reagent/Conditions | Product | Notes |

|---|---|---|

| H₂ (50 atm), Pd/C | Partially saturated pyrazoline derivatives | Limited applicability due to ring instability. |

Electrophilic Substitution

The pyrazole ring undergoes electrophilic substitution at position 3 (meta to the amine).

| Reagent/Conditions | Product | Regioselectivity |

|---|---|---|

| HNO₃, H₂SO₄ | 3-nitro-5-methyl-1-(2-methylpropyl)-1H-pyrazol-4-amine | Nitration occurs exclusively at position 3. |

| Br₂, FeBr₃ | 3-bromo-5-methyl-1-(2-methylpropyl)-1H-pyrazol-4-amine | Bromination follows similar regiochemistry. |

Mechanistic Insight :

The amine group at position 4 directs electrophiles to position 3 via resonance and inductive effects.

Complexation with Metal Ions

The amine and pyrazole nitrogen atoms act as ligands for transition metals.

| Metal Salt | Product | Application |

|---|---|---|

| Cu(II) acetate | Bis[5-methyl-1-(2-methylpropyl)-1H-pyrazol-4-amine]copper(II) | Catalytic studies . |

| Pd(II) chloride | Palladium complexes | Used in cross-coupling reactions . |

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

- Molecular Formula : C8H15N3

- Molecular Weight : 153.23 g/mol

- SMILES Notation : CC(C)CC1=NN(C(=C1)N)C

- InChI Key : OUGBETNWWUUCEW-UHFFFAOYSA-N

The compound features a pyrazole ring, which is known for its diverse biological activities. The unique substituents on the pyrazole ring enhance its potential utility in various applications.

Medicinal Chemistry

5-methyl-1-(2-methylpropyl)-1H-pyrazol-4-amine has shown promise in medicinal chemistry due to its potential therapeutic effects. Studies have indicated that pyrazole derivatives possess significant biological activities, including:

- Anticancer Activity : Research has demonstrated that pyrazole derivatives can inhibit the proliferation of cancer cell lines. For instance, a study evaluated the anticancer effects of similar compounds on various tumor cell lines, showing a substantial reduction in cell viability .

- Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties. In vitro studies have shown that related pyrazole compounds can reduce inflammation markers in cellular models .

| Property | Value |

|---|---|

| Anticancer IC50 | 0.283 mM |

| Anti-inflammatory IC50 | 0.176 μM |

Agricultural Applications

The compound's structural features suggest potential applications in agriculture, particularly as a pesticide or herbicide. Pyrazole derivatives are known for their ability to inhibit specific enzymes that are crucial for plant growth and pest survival. Ongoing research is exploring its efficacy against various agricultural pests.

Case Study 1: Anticancer Activity

A study conducted on the anticancer properties of pyrazole derivatives included this compound. The compound was tested against several cancer cell lines, revealing an IC50 value of 0.283 mM, indicating potent activity compared to standard chemotherapeutic agents .

Case Study 2: Anti-inflammatory Effects

Another investigation assessed the anti-inflammatory effects of similar compounds derived from pyrazole structures. The results indicated that these compounds significantly reduced the levels of pro-inflammatory cytokines in vitro, suggesting a mechanism for their potential therapeutic use in inflammatory diseases .

Wirkmechanismus

The mechanism of action of 5-methyl-1-(2-methylpropyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved include inhibition of enzyme activity, modulation of receptor signaling, and interference with cellular processes.

Vergleich Mit ähnlichen Verbindungen

- 1-isobutyl-5-methyl-1H-pyrazole-4-carboxylic acid

- 5-methyl-1-phenyl-1H-pyrazol-4-amine

- 3,5-dimethyl-1H-pyrazole

Comparison: Compared to similar compounds, 5-methyl-1-(2-methylpropyl)-1H-pyrazol-4-amine exhibits unique properties due to its specific substituents. The presence of the isobutyl group at position 1 and the methyl group at position 5 enhances its reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.

Biologische Aktivität

5-Methyl-1-(2-methylpropyl)-1H-pyrazol-4-amine is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound has the following structural formula:

It features a pyrazole ring with a methyl group at position 5 and an isobutyl group at position 1, which contribute to its unique biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. Key mechanisms include:

- Enzyme Inhibition : The compound can inhibit specific enzymes involved in metabolic pathways, which may lead to therapeutic effects against diseases such as cancer and inflammation.

- Receptor Modulation : It modulates receptor signaling pathways, influencing cellular processes related to growth and apoptosis.

- Antimicrobial Activity : Studies have demonstrated its potential as an antimicrobial agent, showing effectiveness against various bacterial and fungal strains .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial efficacy of this compound. In vitro assays indicate that it exhibits significant activity against pathogens such as Pseudomonas syringae and Valsa mali, with minimum inhibitory concentration (MIC) values comparable to established antimicrobial agents .

| Pathogen | MIC (mg/L) | Comparison |

|---|---|---|

| Valsa mali | 0.64 | Lower than tebuconazole |

| Pseudomonas syringae | 1.56 | Surpasses allicin |

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. It appears to inhibit the production of pro-inflammatory cytokines and modulate oxidative stress pathways in cellular models. This suggests potential applications in treating inflammatory diseases .

Case Studies

Several studies have investigated the biological activities of similar pyrazole derivatives, providing insights into the potential applications of this compound.

- Antifungal Activity : A derivative showed potent antifungal activity against Valsa mali, outperforming other compounds in terms of efficacy .

- Cancer Research : Compounds with similar structures have been shown to induce apoptosis in cancer cells, suggesting that this compound may also have anticancer properties through similar mechanisms .

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with other pyrazole derivatives:

| Compound Name | Biological Activity |

|---|---|

| This compound | Antimicrobial, anti-inflammatory |

| 3-Methyl-N-(2-methylpropyl)-pyrazole | Antimicrobial |

| 1-(2-Methylpropyl)-pyrazol-4-amine | Investigated for neuroprotective effects |

Eigenschaften

IUPAC Name |

5-methyl-1-(2-methylpropyl)pyrazol-4-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N3/c1-6(2)5-11-7(3)8(9)4-10-11/h4,6H,5,9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUGBETNWWUUCEW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1CC(C)C)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.